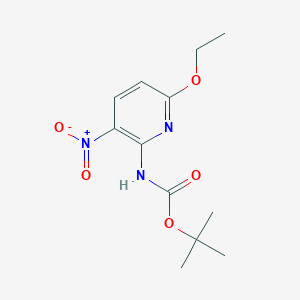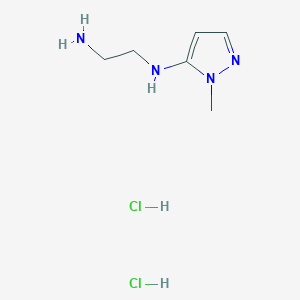
N1-(1-甲基-1H-吡唑-5-基)乙烷-1,2-二胺二盐酸盐
描述
“N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1803589-63-0. It has a molecular weight of 213.11 . The compound is a salt, with chloride ions being part of its structure .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C6H12N4.2ClH/c1-10-6 (2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H . This indicates that the compound contains a 1-methyl-1H-pyrazol-5-yl group attached to an ethane-1,2-diamine moiety, and it forms a salt with two chloride ions.Physical and Chemical Properties Analysis
The compound has a molecular weight of 213.11 . It’s a salt, with chloride ions being part of its structure . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.科学研究应用
催化活性
Zare 等人 (2017) 的一项研究引入了一种新的酸性离子液体,该液体衍生自 N1,N1,N2,N2-四甲基乙烷-1,2-二胺,用于催化多组分反应。该离子液体在促进复杂有机化合物的合成中显示出高效率,突出了其在有机合成和催化中的潜力 Zare 等人,2017。
新型化合物的合成
Jana 等人 (2019) 探索了吡咯和二甲基吡咯与单胺和二胺的曼尼希反应,产生了在药物化学和材料科学中具有潜在用途的化合物 Jana 等人,2019。
抗菌和抗真菌研究
Sandhya 等人 (2022) 的研究合成了吡唑末端配体的铁和镍配合物,包括 N1,N2-双((1,3-二苯基-1H-吡唑-4-基)亚甲基)乙烷-1,2-二胺。这些配合物对各种细菌和真菌菌株显示出显着的抗菌活性,证明了它们在开发新型抗菌剂中的潜力 Sandhya 等人,2022。
缓蚀
Bouklah 等人 (2020) 研究了包括 N,N'-二甲基-N,N'-双(1H-吡唑-1-基甲基)乙烷-1,2-二胺在内的双吡唑衍生物在盐酸溶液中对低碳钢的缓蚀性能。这些研究表明此类化合物在保护金属免受腐蚀方面的潜力,这是工业过程中的一项重要应用 Bouklah 等人,2020。
复杂分子的合成和表征
Titi 等人 (2021) 合成了一个混合的吡唑-二胺/Ni(II) 配合物,展示了其物理化学、热和抗菌性能。这项研究强调了吡唑-二胺衍生物在形成金属配合物方面的多功能性,这些配合物在催化、材料科学和生物医学中具有潜在应用 Titi 等人,2021。
安全和危害
作用机制
Target of Action
Similar compounds have been found to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .
Mode of Action
It can be inferred that if the compound acts on nampt, it may influence the nad+ salvage pathway, affecting the availability of nad+ for various biological processes .
Biochemical Pathways
The biochemical pathways affected by N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride are likely related to the NAD+ salvage pathway, given the potential target of NAMPT . Changes in NAD+ availability can have downstream effects on a variety of biological processes, including metabolism and aging .
Result of Action
If the compound acts on nampt and influences the nad+ salvage pathway, it could potentially affect a wide range of cellular processes due to the central role of nad+ .
生化分析
Biochemical Properties
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that catalyzes the rate-limiting step of the NAD+ salvage pathway . By modulating the activity of NAMPT, N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can influence the levels of NAD+, a crucial cofactor in various metabolic processes. Additionally, this compound has been observed to interact with cytochrome P450 enzymes, affecting their activity and potentially altering the metabolism of other compounds .
Cellular Effects
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride has notable effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving NAD+ metabolism. By modulating NAMPT activity, this compound can affect the levels of NAD+ within cells, thereby influencing cellular metabolism and energy production . Furthermore, N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride has been shown to impact gene expression, potentially altering the expression of genes involved in metabolic pathways and stress responses .
Molecular Mechanism
The molecular mechanism of action of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride involves its interactions with specific enzymes and proteins. This compound binds to NAMPT, modulating its activity and thereby influencing the NAD+ salvage pathway . Additionally, N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride has been observed to inhibit certain cytochrome P450 enzymes, which can affect the metabolism of other compounds and potentially lead to drug-drug interactions . These interactions at the molecular level contribute to the compound’s overall effects on cellular processes and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride remains stable under specific conditions, but its degradation can lead to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained modulation of NAMPT activity and NAD+ levels, which can have lasting effects on cellular metabolism and energy production .
Dosage Effects in Animal Models
The effects of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to effectively modulate NAMPT activity and NAD+ levels without causing significant adverse effects . At higher doses, N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride can lead to toxicity and adverse effects, including alterations in liver enzyme activity and potential hepatotoxicity . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.
Metabolic Pathways
N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is involved in several metabolic pathways, primarily through its interaction with NAMPT and the NAD+ salvage pathway . By modulating NAMPT activity, this compound can influence the levels of NAD+ and subsequently affect various metabolic processes that rely on this cofactor . Additionally, N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride has been shown to interact with cytochrome P450 enzymes, potentially altering the metabolism of other compounds and affecting metabolic flux .
Transport and Distribution
The transport and distribution of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins. This compound has been observed to be taken up by cells through active transport mechanisms, and its distribution within tissues can vary depending on the presence of specific binding proteins . These factors can affect the localization and accumulation of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride, influencing its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride is an important factor in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with NAMPT and other enzymes involved in NAD+ metabolism . Additionally, post-translational modifications and targeting signals can influence the localization of N1-(1-methyl-1H-pyrazol-5-yl)ethane-1,2-diamine dihydrochloride to specific cellular compartments, affecting its overall activity and efficacy .
属性
IUPAC Name |
N'-(2-methylpyrazol-3-yl)ethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH/c1-10-6(2-4-9-10)8-5-3-7;;/h2,4,8H,3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOHZIVHSWEEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)NCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1433296.png)

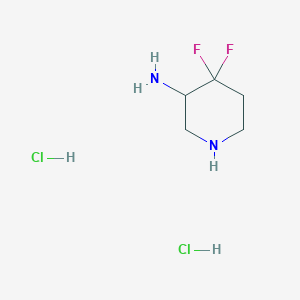
![5-[(2,2-Difluoroethyl)amino]pyrazine-2-carbonitrile](/img/structure/B1433303.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
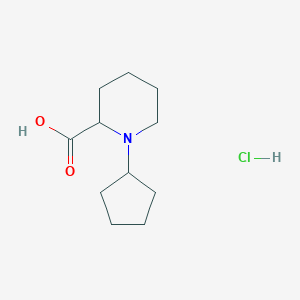
![1-oxaspiro[4.5]decan-2-ylmethanamine hydrochloride](/img/structure/B1433309.png)
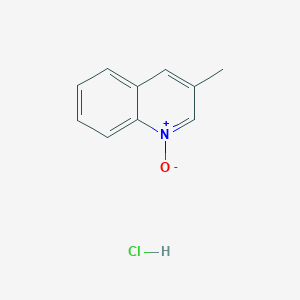
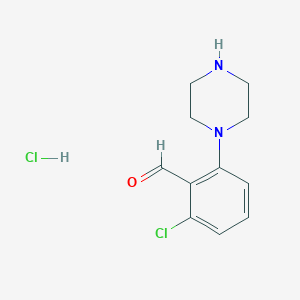
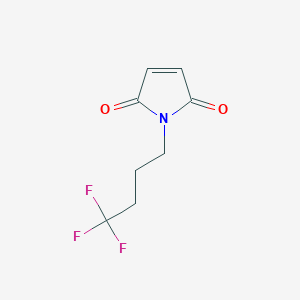
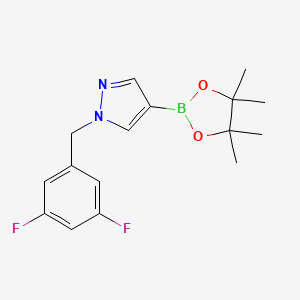
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
